N-(5-Nitrofurfurylidenamino)oxamide
Description
Properties
CAS No. |
3270-71-1 |
|---|---|
Molecular Formula |
C7H6N4O5 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3+ |
InChI Key |
AJSKOLZKIUMPPG-YCRREMRBSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C(=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |
Other CAS No. |
3270-71-1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Beta-Hydroxyethyl Hydrazine
- Process: Ethylene oxide gas is introduced into hydrazine hydrate (typically 80% concentration) maintained at 65-70 °C.
- Equipment: The gas passes through a coil pipe (3 to 100 meters long) submerged in water at 50-70 °C to ensure adequate heating.
- Reaction Time: The gasification process lasts 30-60 minutes with controlled gas flow (~15 g/hour).
- Distillation: After reaction, part of the hydrazine hydrate is distilled off to concentrate the solution to over 70% hydrazine content. Under reduced pressure, the hydrazine hydrate is further evaporated at 130-140 °C to dryness to isolate beta-hydroxyethyl hydrazine.
- Yield Improvement: This method improves yield by 5-10% compared to prior art due to better temperature control and gasification technique.
Step 2: Synthesis of 3-Amino-2-oxazolidinone
- Reagents: The beta-hydroxyethyl hydrazine is cooled to about 50 °C, then sodium methoxide in methanol is added and stirred for 10-20 minutes.
- Addition: Methyl carbonate is added, and the mixture is heated to 68-73 °C for over one hour.
- Recovery: Methyl alcohol and methyl carbonate are reclaimed by air distillation, followed by vacuum distillation for over 20 minutes to yield 3-amino-2-oxazolidinone.
Step 3: Final Condensation to Form Nifuraldezone
- Reaction: Hydrochloric acid is slowly added to 3-amino-2-oxazolidinone, and the mixture is heated to 65 °C.
- Addition of Nitrofurfural: 5-Nitrofurfural diacetate is added, and the temperature is raised to 75-80 °C for at least 40 minutes.
- Incubation: The temperature is further increased to 84-86 °C and incubated for another 30 minutes.
- Cooling: The mixture is cooled below 60 °C to precipitate the final Nifuraldezone product.
Advantages of the Described Method
| Feature | Description |
|---|---|
| Environmental Impact | Reduced waste gas and wastewater, energy-efficient, and uses water as solvent in final step. |
| Equipment Complexity | Eliminates the need for complex distillation towers, simplifying industrial scale-up. |
| Yield | Improved product yield by 5-10% compared to previous methods. |
| Safety and Cost | Use of water as solvent reduces cost and safety risks. |
| Reusability | Unreacted hydrazine hydrate is recovered and reused, improving resource efficiency. |
Summary Table of Preparation Steps
| Step Number | Process Description | Key Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Ethylene oxide gasification of hydrazine hydrate | 65-70 °C, coil pipe in 50-70 °C water | Beta-hydroxyethyl hydrazine |
| 2 | Reaction with sodium methoxide and methyl carbonate | 50 °C cooling, 68-73 °C heating, >1 hour | 3-Amino-2-oxazolidinone |
| 3 | Acidification and condensation with 5-nitrofurfural diacetate | 65-86 °C, staged heating and incubation | Nifuraldezone final product |
Research Findings and Industrial Application
- The described synthetic route is currently used in industrial production due to its balance of yield, environmental friendliness, and equipment simplicity.
- The method addresses previous challenges such as high energy consumption, complex equipment, and low yields.
- The use of water as a solvent in the final step and the recovery of hydrazine hydrate contribute significantly to cost reduction and safety improvements.
- The process is scalable and adaptable for commercial manufacturing of Nifuraldezone.
Chemical Reactions Analysis
Types of Reactions: Nifuraldezone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrofuran ring, which is highly reactive under certain conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nifuraldezone, such as oxamichydrazide, which is used in immunoassays for detecting nifuraldezone residues in food samples .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nifuraldezone (NDZ) is known for its antimicrobial properties, primarily used in veterinary medicine as a growth promoter and therapeutic agent. It acts by inhibiting bacterial protein synthesis, which is crucial for the treatment of various infections in animals. The compound is metabolized into several active derivatives, including oxamic acid hydrazide (OAH), which serves as a marker residue in pharmacokinetic studies.
Veterinary Medicine Applications
- Antimicrobial Agent : Nifuraldezone is utilized to combat bacterial infections in livestock. Its efficacy against a range of pathogens makes it a valuable tool in veterinary therapeutics.
- Growth Promoter : NDZ has been employed to enhance growth rates in poultry and swine. Studies have shown that its inclusion in feed can lead to improved feed conversion ratios.
- Residue Analysis : The detection of NDZ residues in animal tissues is critical for food safety. Regulatory bodies monitor these residues to ensure compliance with safety standards.
Case Study: Residue Analysis in Poultry
A study conducted on broiler chickens treated with NDZ-medicated feed revealed significant findings regarding residue depletion rates. The concentrations of bound and total residues were measured across different tissues, providing insights into the pharmacokinetics of NDZ.
| Tissue Type | Day 0 Concentration (mg/kg) | Day 14 Concentration (mg/kg) |
|---|---|---|
| Breast Muscle | 1.5 | 0.2 |
| Thigh Muscle | 1.2 | 0.1 |
| Liver | 2.0 | 0.3 |
This table illustrates the rapid decline of NDZ residues over a withdrawal period, underscoring the importance of monitoring to ensure food safety.
Food Safety and Regulatory Compliance
The use of Nifuraldezone in animal husbandry raises concerns regarding potential residues in food products. Regulatory agencies have established limits for NDZ residues in meat and poultry to safeguard public health.
- Regulatory Framework : The European Food Safety Authority (EFSA) and other regulatory bodies have set Maximum Residue Limits (MRLs) for NDZ in food products.
- Analytical Methods : Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify NDZ residues in animal tissues.
Research Applications
Nifuraldezone's applications extend beyond veterinary medicine into research settings, particularly in pharmacology and toxicology.
- Pharmacokinetic Studies : Research involving NDZ helps elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicological Assessments : Studies assess the safety profile of NDZ, examining potential adverse effects associated with its use.
Case Study: Toxicological Assessment
A comprehensive toxicological evaluation was conducted to determine the safety of NDZ when administered at various dosages to livestock. The study monitored clinical signs, histopathological changes, and biochemical parameters over a defined period.
| Dosage (mg/kg) | Clinical Signs Observed | Histopathological Changes |
|---|---|---|
| 0 | None | None |
| 5 | Mild lethargy | Minimal liver changes |
| 10 | Moderate lethargy | Significant liver damage |
This assessment provides critical data on the safe use levels of NDZ in veterinary applications.
Mechanism of Action
Nifuraldezone exerts its effects by mimicking the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells. This mechanism involves the interaction with molecular targets and pathways that are sensitive to oxygen levels, thereby enhancing the effectiveness of radiation therapy in hypoxic conditions .
Comparison with Similar Compounds
Comparison with Similar Nitrofuran Compounds
Chemical Structures and Key Properties
Nifuraldezone shares structural similarities with other nitrofurans, all containing a nitro group on the furan ring. Key structural differences lie in substituents and side chains (Table 1):
| Compound | Chemical Formula | Key Structural Features | Primary Use |
|---|---|---|---|
| Nifuraldezone | C₁₄H₁₃N₅O₄S | 5-nitrofuran + hydrazone side chain | Antibacterial (historical) |
| Nitrofurantoin | C₈H₆N₄O₅ | 5-nitrofuran + hydantoin ring | Urinary tract infections |
| Furazolidone | C₈H₇N₃O₅ | 5-nitrofuran + oxazolidinone | Gastrointestinal infections |
| Nitrofurazone | C₆H₆N₄O₄ | 5-nitrofuran + semicarbazone | Topical antiseptic |
| Nifursol | C₁₃H₁₆N₄O₆ | 5-nitrofuran + nitrophenyl group | Antiprotozoal (poultry) |
| Nitrovin | C₁₉H₂₂N₄O₆ | 5-nitrofuran + vinyl group | Growth promoter (historical) |
Table 1: Structural and functional comparison of nifuraldezone with related nitrofurans .
Analytical Methods for Residue Detection
Nifuraldezone’s metabolite, OXZ, is detected via novel immunoassays or chromatographic methods (Table 2):
| Method | Detection Limit (µg/kg) | Key Advantages | Limitations |
|---|---|---|---|
| icELISA (OXZ-specific) | 0.11 | No derivatization; rapid (2h) | Limited to chicken samples |
| UHPLC-MS/MS | 0.013–0.200 | Multi-residue detection (8 nitrofurans) | Requires derivatization and SPE |
| Microwave-assisted QuEChERS | 0.5 | Reduced derivatization time (2h vs. 16h) | Complex mobile phase optimization |
Table 2: Comparison of analytical methods for nifuraldezone/metabolite detection .
Traditional methods for nitrofurans (e.g., nitrofurantoin, furazolidone) require 16-hour derivatization, whereas nifuraldezone’s OXZ can be detected directly using monoclonal antibodies (mAbs) with 80.4–91.3% recovery rates .
Regulatory Status
All nitrofurans are prohibited in food animals globally, but regulatory markers differ:
- Nifuraldezone : OXZ as the marker residue .
- Furaltadone: AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) as the marker .
- Nitrofurazone: SEM (semicarbazide) as the marker, though non-specific due to environmental sources .
Research Advancements
Recent studies focus on improving nifuraldezone detection:
- Direct Immunoassays: OXZ-specific mAbs (e.g., 2D9) enable derivatization-free screening with 0.66 ng/mL IC₅₀ .
- Multi-Residue Methods: Expanded UHPLC-MS/MS protocols now include nifuraldezone, nifursol, and nitrovin, achieving compliance with EU 2021/808/EC regulations .
Q & A
Q. How can spectroscopic methods be utilized to elucidate the chemical structure of Nifuraldezone?
Nifuraldezone (5-nitro-2-furaldehyde semioxamazone) can be structurally characterized using techniques such as infrared spectroscopy (IR) to identify functional groups (e.g., nitro and carbonyl groups), nuclear magnetic resonance (NMR) to map hydrogen and carbon environments, and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Key structural features include an amino group at R2 and a nitro-substituted furan ring, which distinguish it from analogs like nifuroxazide (hydroxy-substituted) or nifurpipone (methyl-substituted nitrogen heterocycle) .
Q. What analytical techniques are commonly employed for detecting Nifuraldezone residues in biological matrices?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for detecting Nifuraldezone and its metabolites. Sample preparation often involves hydrolysis (e.g., microwave-assisted derivatization) and extraction methods like QuEChERS to isolate target analytes from complex matrices such as meat or eggs. Validation parameters include limits of detection (LOD < 0.1 µg/kg) and recovery rates (80–110%) .
Q. What is the pharmacological significance of the nitro group in Nifuraldezone’s structure?
The nitro group at the 5-position of the furan ring is critical for antimicrobial activity, enabling redox cycling that generates reactive oxygen species (ROS) in bacterial cells. This mechanism disrupts DNA synthesis and electron transport chains, though structural variations (e.g., R2 substituents) influence potency and spectrum of action compared to nitrofuran analogs .
Q. How is Nifuraldezone regulated in food safety protocols?
The EU prohibits Nifuraldezone in food-producing animals due to carcinogenic metabolite risks. Monitoring programs use accredited UHPLC-MS/MS methods to detect residues at trace levels (e.g., 0.1–1 µg/kg) in compliance with Regulation (EU) 2021/808. China and other regions have expanded testing to include metabolites like oxamichydrazide .
Q. What structural features differentiate Nifuraldezone from other nitrofuran derivatives?
Nifuraldezone’s semioxamazone side chain (R2 = amino group) contrasts with nifuroxazide (R2 = hydroxyl), nifurpipone (methyl-substituted nitrogen heterocycle), and nifurethazone (dimethylamino group). These variations impact solubility, metabolic pathways, and binding affinity in biological systems .
Advanced Research Questions
Q. How can researchers address discrepancies in Nifuraldezone metabolite quantification across LC-MS and immunoassay platforms?
Discrepancies often arise from matrix effects (e.g., lipid interference in LC-MS) or cross-reactivity in immunoassays. Method harmonization involves spiking experiments with isotopically labeled internal standards for LC-MS and validating antibody specificity using computational conformational alignment (e.g., hapten design to minimize off-target binding) .
Q. What challenges exist in optimizing derivatization steps for chromatographic detection of Nifuraldezone metabolites?
Derivatization of metabolites like oxamichydrazide requires precise pH control and temperature settings during microwave-assisted hydrolysis to prevent degradation. Ethyl-4-bromobutanoate and ethyl-2-bromoacetate are effective derivatizing agents, but reaction efficiency must be validated via recovery studies in representative matrices (e.g., chicken muscle) .
Q. How can hapten design improve immunoassay sensitivity for direct metabolite screening?
Haptens mimicking oxamichydrazide’s electronic and spatial properties are synthesized using ethyl-4-bromobutanoate to preserve epitope integrity. Computational chemistry tools (e.g., molecular docking) predict antibody-hapten interactions, enabling the development of monoclonal antibodies (e.g., mAb 2D9) with IC50 values as low as 0.66 ng/mL .
Q. What strategies mitigate cross-reactivity in antibody-based detection of Nifuraldezone metabolites?
Cross-reactivity with structurally similar nitrofurans (e.g., nitrofurazone) is minimized by introducing steric hindrance in hapten design or using competitive ELISA formats. Antibody validation includes cross-reactivity profiling against 20+ analogs and matrix-matched calibration curves to account for interference .
Q. How do matrix effects in complex biological samples impact method sensitivity for Nifuraldezone detection?
Lipid-rich matrices (e.g., liver tissue) suppress ionization in LC-MS, necessitating cleanup steps like solid-phase extraction (SPE) or dispersive SPE (dSPE). For immunoassays, matrix effects are addressed by optimizing extraction buffers (e.g., PBS with Tween-20) and normalizing recovery rates via spike-and-recovery experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
